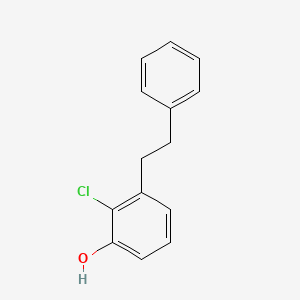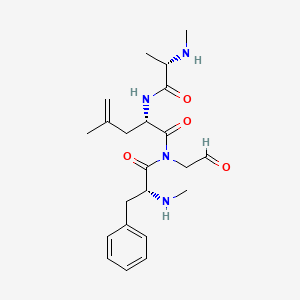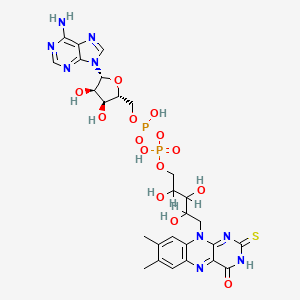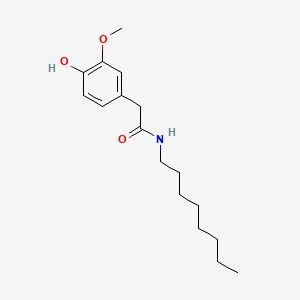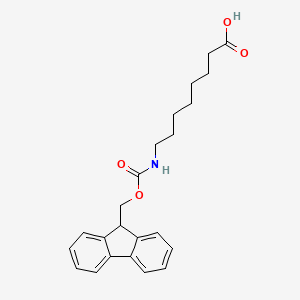
Monascorubramin
Descripción general
Descripción
Monascorubramin, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
N-Fmoc-8-aminooctanoic acid, also known as Fmoc-8-Aoc-OH or Monascorubramin, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .
Mode of Action
The compound is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The compound plays a crucial role in the synthesis of PROTACs, which are designed to degrade specific proteins within the cell . By acting as a linker, N-Fmoc-8-aminooctanoic acid enables the PROTAC to bind to both the target protein and an E3 ubiquitin ligase . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome .
Pharmacokinetics
The pharmacokinetic properties of N-Fmoc-8-aminooctanoic acid are largely dependent on the specific PROTAC in which it is incorporated . As a linker, it can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC . .
Result of Action
The primary result of the action of N-Fmoc-8-aminooctanoic acid is the degradation of the target protein . By facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, it enables the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action of N-Fmoc-8-aminooctanoic acid is influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the compound should be stored at -20°C to maintain its stability . The compound’s reactivity with primary amine groups can also be influenced by the presence of activators such as EDC or HATU .
Análisis Bioquímico
Biochemical Properties
Monascorubramine plays a significant role in biochemical reactions, particularly in the context of its production and interaction with other biomolecules. It is known to interact with various enzymes and proteins during its biosynthesis. For instance, the enzymes involved in the polyketide synthesis pathway are crucial for the production of Monascorubramine. These enzymes facilitate the condensation of acetyl-CoA and malonyl-CoA units, leading to the formation of the polyketide backbone, which is then modified to produce Monascorubramine .
Cellular Effects
Monascorubramine has been shown to influence various cellular processes. In different cell types, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Monascorubramine can modulate the expression of genes involved in oxidative stress responses, thereby influencing the cell’s ability to manage reactive oxygen species. Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of Monascorubramine involves its interaction with specific biomolecules. It binds to certain proteins and enzymes, either inhibiting or activating their functions. For instance, Monascorubramine can inhibit the activity of enzymes involved in the degradation of reactive oxygen species, thereby enhancing the cell’s oxidative stress response. It can also activate transcription factors that regulate the expression of genes involved in stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monascorubramine can change over time. Its stability and degradation are important factors to consider. Monascorubramine is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that Monascorubramine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Monascorubramine vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as enhancing oxidative stress responses and improving metabolic function. At higher doses, Monascorubramine can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
Monascorubramine is involved in several metabolic pathways, particularly those related to polyketide synthesis. It interacts with enzymes such as polyketide synthases and tailoring enzymes that modify the polyketide backbone. These interactions are crucial for the biosynthesis of Monascorubramine and its related compounds. Additionally, Monascorubramine can affect metabolic flux by altering the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, Monascorubramine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of Monascorubramine within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
Monascorubramine’s subcellular localization is an important aspect of its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Monascorubramine may be localized to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. These localization patterns are crucial for understanding the compound’s overall impact on cellular function .
Propiedades
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQXRZXYWVQWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189813 | |
| Record name | Monascorubramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3627-51-8, 126631-93-4 | |
| Record name | Monascorubramin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monascorubramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONASCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular weight of Monascorubramin and how is it typically characterized?
A1: this compound possesses a molecular weight of 410 g/mol [, ]. It is frequently identified and characterized using techniques like High-Performance Liquid Chromatography coupled with Photodiode Array and Electrospray Ionization/Mass Spectrometry (HPLC-PDA-ESI/MS) []. This method allows for the separation and identification of this compound alongside other related pigments produced by Monascus purpureus.
Q2: Can you elaborate on the production of this compound by Monascus purpureus and the impact of fermentation conditions?
A2: Monascus purpureus produces this compound as a secondary metabolite during fermentation. Interestingly, research suggests that the type of nitrogen source in the fermentation medium significantly influences pigment production []. Specifically, complex organic nitrogen sources appear to be essential for the biosynthesis of this compound and other related azaphilone pigments. This highlights the importance of optimizing fermentation conditions to enhance the yield of this valuable compound.
Q3: Has a new compound related to this compound been discovered?
A3: Yes, recent research identified a novel compound during the isolation of pigments from Monascus purpureus using solid-state fermentation with rice as a substrate []. This compound, isolated via Preparative Thin Layer Chromatography (Prep TLC), exhibits a distinct yellow fluorescence under UV light at 365 nm and has a Rf value of 0.73. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis revealed that this new compound has a molecular weight of 357.41 []. Literature suggests that this molecular weight corresponds to Monascopyridine C, a derivative of this compound. This finding underscores the potential of Monascus purpureus to produce novel compounds with potential bioactivities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


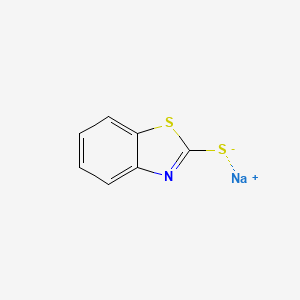


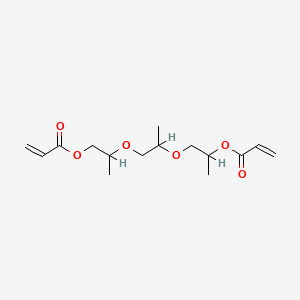

![2-[[2-Aminooxyethyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1227434.png)
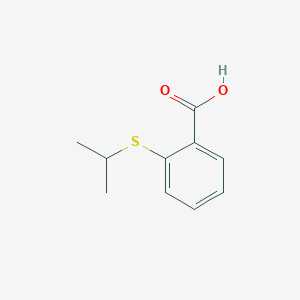
![(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol](/img/structure/B1227437.png)
